REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCN(CC)CC.Cl[CH2:16][CH2:17][S:18](Cl)(=[O:20])=[O:19]>C1(C)C=CC=CC=1.CCOC(C)=O>[C:2]1([NH:1][S:18]([CH:17]=[CH2:16])(=[O:20])=[O:19])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 14 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WASH
|
Details
|
washed with HCl (˜10% aq. soln.)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer concentrated
|
Type
|
CUSTOM
|
Details
|
purified via flash column chromatography (4:1 hexane/EtOAc)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NS(=O)(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |